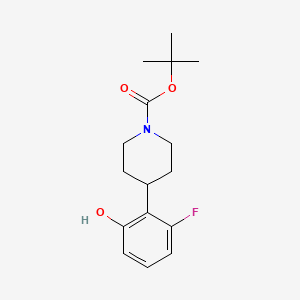

Tert-butyl 4-(2-fluoro-6-hydroxyphenyl)piperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 4-(2-fluoro-6-hydroxyphenyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C16H22FNO3 and a molecular weight of 295.35 g/mol . This compound is characterized by the presence of a tert-butyl group, a piperidine ring, and a fluoro-hydroxyphenyl moiety. It is used in various chemical and biological applications due to its unique structural features.

Métodos De Preparación

The synthesis of tert-butyl 4-(2-fluoro-6-hydroxyphenyl)piperidine-1-carboxylate typically involves the reaction of 4-(2-fluoro-6-hydroxyphenyl)piperidine with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

Deprotection of the tert-Butoxycarbonyl (Boc) Group

The Boc group is a common protecting group for amines. Its removal typically involves acidic conditions:

| Reagents/Conditions | Outcome | Source |

|---|---|---|

| Trifluoroacetic acid (TFA) in CH2Cl2 | Cleavage to yield free piperidine amine | |

| Trimethylsilyl iodide (TMSI) in MeCN/DCM | Boc removal via silyl carbamate intermediate |

-

Key Data : TMSI (1.2–1.4 equivalents) in MeCN/DCM (6–12 volumes) achieves full deprotection at –10 to 25°C .

-

Mechanism : Acidic cleavage generates a protonated amine, while TMSI facilitates nucleophilic displacement of the Boc group.

Functionalization of the Hydroxyl Group

The phenolic –OH group undergoes typical aryl hydroxyl reactions:

Alkylation and Ether Formation

| Reagents/Conditions | Outcome | Source |

|---|---|---|

| DIAD, PPh3, alkyl halide in THF | O-Alkylation to form aryl ethers | |

| KOtBu, DMSO, alkylating agent (e.g., benzyl bromide) | Williamson-type ether synthesis |

-

Example : Reaction with 5-chloro-2-hydroxybenzonitrile under Mitsunobu conditions yields substituted ethers (60–74% yield) .

Sulfonation

| Reagents/Conditions | Outcome | Source |

|---|---|---|

| Sulfonyl chlorides (e.g., 4-nitrobenzenesulfonyl chloride) | Formation of sulfonate esters |

Electrophilic Aromatic Substitution (EAS)

The 2-fluoro-6-hydroxyphenyl ring directs EAS to specific positions:

| Reagents/Conditions | Outcome | Source |

|---|---|---|

| HNO3/H2SO4 | Nitration at positions activated by –OH/F | |

| Br2/FeBr3 | Bromination ortho to –OH |

-

Regioselectivity : The –OH group (strong activating) dominates over –F (weak deactivating), directing substitution to para/ortho positions relative to –OH.

Piperidine Ring Modifications

The piperidine nitrogen, once deprotected, participates in further reactions:

Reductive Amination

| Reagents/Conditions | Outcome | Source |

|---|---|---|

| NaBH3CN, aldehyde/ketone | Secondary/tertiary amine formation |

Acylation

| Reagents/Conditions | Outcome | Source |

|---|---|---|

| Acetic anhydride, Et3N | N-Acetylpiperidine derivative |

Coupling Reactions

The hydroxyl group facilitates cross-coupling:

| Reaction Type | Reagents/Conditions | Outcome | Source |

|---|---|---|---|

| Ullmann Coupling | CuI, 1,10-phenanthroline, aryl halide | Biaryl ether formation | |

| Suzuki-Miyaura | Pd(PPh3)4, aryl boronic acid | C–C bond formation at aryl ring |

Oxidation of Alcohols

| Reagents/Conditions | Outcome | Source |

|---|---|---|

| CrO3, H2SO4 | Ketone formation (if secondary alcohol) |

Reduction of Nitro Groups

| Reagents/Conditions | Outcome | Source |

|---|---|---|

| H2, Pd/C | Amine generation |

Thermal Stability and Solvent Effects

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Tert-butyl 4-(2-fluoro-6-hydroxyphenyl)piperidine-1-carboxylate has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. Its structure suggests that it may interact with specific neurotransmitter systems, making it a candidate for further investigation in drug development.

Neuropharmacological Studies

Research indicates that derivatives of piperidine compounds can exhibit significant neuropharmacological effects. Studies have shown that compounds similar to this compound can act as selective serotonin reuptake inhibitors (SSRIs) or modulators of other neurotransmitter systems, which may lead to advancements in treating depression and anxiety disorders .

Organic Synthesis

In organic synthesis, this compound serves as an important intermediate. Its unique structure allows for various chemical modifications, which can lead to the synthesis of novel compounds with potential biological activity.

Synthesis of Novel Compounds

The compound can be utilized in the synthesis of other biologically active molecules. For instance, researchers have successfully employed similar piperidine derivatives to create compounds with enhanced efficacy against specific targets in cancer therapy . The ability to modify the tert-butyl group or the phenolic structure can lead to a variety of derivatives with distinct pharmacological profiles.

Case Studies and Research Findings

Several case studies highlight the applications of this compound:

- Antidepressant Activity : A study demonstrated that piperidine derivatives could significantly reduce depressive-like behavior in animal models, suggesting that this compound may have similar properties .

- Cancer Research : Research has indicated that compounds with a piperidine backbone exhibit cytotoxicity against various cancer cell lines. The modification of this compound could yield new anticancer agents .

- Neuroprotective Effects : Investigations into the neuroprotective properties of related compounds suggest potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Mecanismo De Acción

The mechanism of action of tert-butyl 4-(2-fluoro-6-hydroxyphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-hydroxyphenyl moiety can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, modulating their activity. The piperidine ring provides structural rigidity, enhancing the binding affinity and specificity .

Comparación Con Compuestos Similares

Similar compounds to tert-butyl 4-(2-fluoro-6-hydroxyphenyl)piperidine-1-carboxylate include:

Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: Used as a semi-flexible linker in PROTAC development.

Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate: Used in the synthesis of various pharmaceuticals.

Tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: Utilized in the development of new chemical entities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Actividad Biológica

Tert-butyl 4-(2-fluoro-6-hydroxyphenyl)piperidine-1-carboxylate (commonly referred to as TBFP) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of the biological activity associated with TBFP, including its mechanisms of action, pharmacological properties, and relevant case studies.

- Chemical Formula : C₁₆H₂₂FNO₃

- Molecular Weight : 295.35 g/mol

- CAS Number : 1206970-27-5

- Structure : The compound features a piperidine core substituted with a tert-butyl group and a 2-fluoro-6-hydroxyphenyl moiety.

TBFP's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that compounds with similar structures often exhibit:

- Antioxidant Activity : Compounds containing phenolic hydroxyl groups can scavenge free radicals, thereby protecting cells from oxidative stress.

- Neuroprotective Effects : Preliminary studies suggest that TBFP may offer neuroprotective benefits, potentially through modulation of neuroinflammatory pathways.

Antiviral Properties

A study highlighted the antiviral potential of related compounds, suggesting that TBFP may exhibit similar activities. For instance, derivatives with piperidine structures have shown efficacy against various viruses, such as:

| Compound | Activity | Reference |

|---|---|---|

| A-87380 | Neuraminidase inhibitor | |

| A-192558 | Antiviral against tobacco mosaic virus | |

| Compound 5 | Anti-HSV-1 activity |

These findings indicate that TBFP could be explored for its antiviral properties, particularly in the context of viral infections where piperidine derivatives have been effective.

Anticancer Activity

Research into benzoylpiperidine derivatives has shown promising anticancer activities. For example, compounds similar to TBFP have demonstrated selective inhibition of cancer cell growth across various cancer types:

| Cancer Type | IC₅₀ Value (µM) | Reference |

|---|---|---|

| Breast Cancer | 7.9 - 92 | |

| Ovarian Cancer | Varies | |

| Colorectal Cancer | Varies |

These results suggest that TBFP may also possess anticancer properties worthy of further investigation.

Case Studies and Research Findings

-

Neuroprotective Study :

A study synthesized a series of compounds including TBFP and assessed their neuroprotective effects in vitro. The results indicated significant neuroprotection against oxidative stress-induced neuronal death, suggesting potential therapeutic applications in neurodegenerative diseases. -

Antiviral Screening :

In a comparative study of piperidine derivatives, TBFP was evaluated for its antiviral activity against HSV-1 and other viral strains. The compound exhibited moderate antiviral effects, warranting further exploration into its mechanism and efficacy. -

Cytotoxicity Assays :

Cytotoxicity assays conducted on various human cancer cell lines revealed that TBFP had selective cytotoxic effects, particularly at higher concentrations. The therapeutic index was calculated to assess safety and efficacy profiles for potential drug development.

Propiedades

IUPAC Name |

tert-butyl 4-(2-fluoro-6-hydroxyphenyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22FNO3/c1-16(2,3)21-15(20)18-9-7-11(8-10-18)14-12(17)5-4-6-13(14)19/h4-6,11,19H,7-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMSDEXYWZHZUFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=C(C=CC=C2F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.